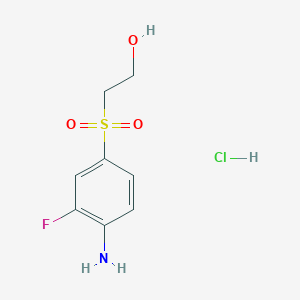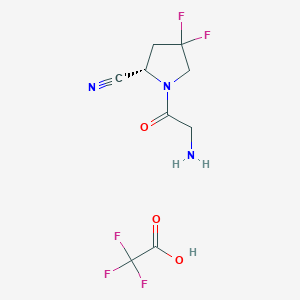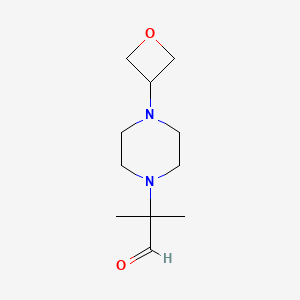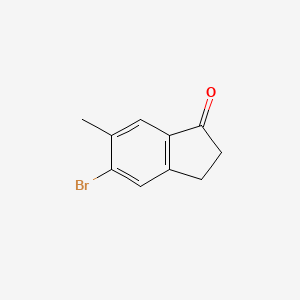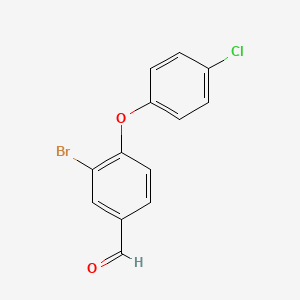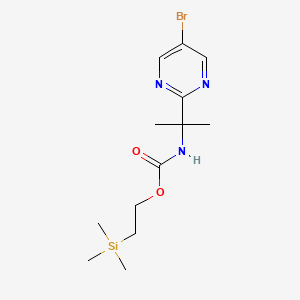
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate
Overview
Description
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate is a chemical compound with the molecular formula C16H28BrN3O2Si. It is a carbamate derivative that has gained attention for its potential antitumor activity by targeting cell-cycle regulators. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate involves several steps:
Reaction of 5-bromopyrimidine-2-carboxylic acid with 2-aminopropan-2-ol: This step forms an intermediate compound.
Protection of the hydroxyl group with trimethylsilyl chloride: This step ensures the stability of the intermediate.
Carbamation with isobutyl chloroformate: This final step produces the desired carbamate derivative.
Chemical Reactions Analysis
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include nucleophiles for substitution reactions and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate has several scientific research applications:
Cancer Research: It is used in cell culture assays and animal studies to investigate its antitumor activity and to test the effectiveness of anticancer therapies.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other biologically active molecules.
Biological Studies: Researchers use it to study cell-cycle regulation and the molecular mechanisms underlying its antitumor effects.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate involves targeting cell-cycle regulators. By interfering with these regulators, the compound can inhibit the proliferation of cancer cells. The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt cell-cycle progression is a key aspect of its antitumor activity.
Comparison with Similar Compounds
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate can be compared with other carbamate derivatives and pyrimidine-based compounds. Similar compounds include:
2-(Trimethylsilyl)ethyl (2-(5-chloropyrimidin-2-yl)propan-2-yl)carbamate: This compound has a chlorine atom instead of a bromine atom in the pyrimidine ring.
2-(Trimethylsilyl)ethyl (2-(5-fluoropyrimidin-2-yl)propan-2-yl)carbamate: This compound has a fluorine atom instead of a bromine atom in the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and its potential antitumor activity, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-trimethylsilylethyl N-[2-(5-bromopyrimidin-2-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrN3O2Si/c1-13(2,11-15-8-10(14)9-16-11)17-12(18)19-6-7-20(3,4)5/h8-9H,6-7H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVWNIKUNDPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)NC(=O)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrN3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)
![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)
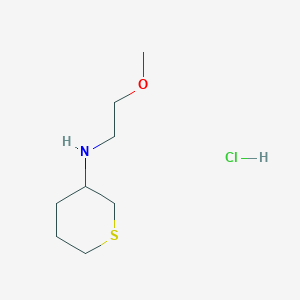
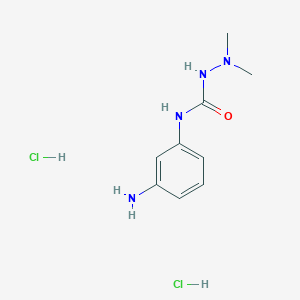
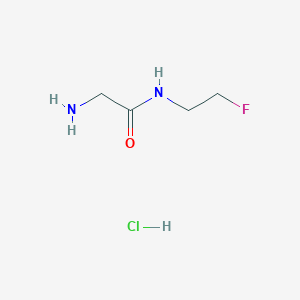
![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)

